8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE
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Overview
Description
8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a fluorophenoxy group, and a hydroxy group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorophenol reacts with a suitable leaving group on the chromen-4-one core.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable electrophilic site on the chromen-4-one core.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the chromen-4-one core using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The dimethylamino and fluorophenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
8-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE: Lacks the dimethylamino and fluorophenoxy groups.
3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE: Lacks the dimethylamino group.
8-((DIMETHYLAMINO)ME)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE: Lacks the fluorophenoxy group.
Uniqueness
8-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE is unique due to the presence of both the dimethylamino and fluorophenoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-11-18(25-16-7-5-4-6-14(16)20)17(23)12-8-9-15(22)13(10-21(2)3)19(12)24-11/h4-9,22H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBLWGJNAGYPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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